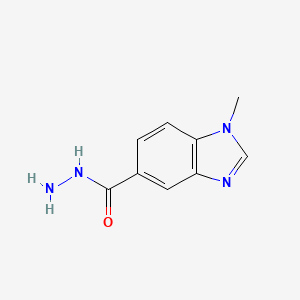
1-methyl-1H-1,3-benzimidazole-5-carbohydrazide
Overview
Description
1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C9H10N4O. It is a derivative of benzimidazole, a structure known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle .
Mode of Action
Benzimidazoles, in general, work by selectively binding and depolymerising tubulins of parasitic nematodes . This suggests that 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide might interact with its targets in a similar manner.
Biochemical Pathways
The disruption of tubulin, as seen with other benzimidazoles, can affect cell division and growth, leading to the death of the organism .
Result of Action
Based on the known effects of benzimidazoles, it can be inferred that the compound might disrupt the cytoskeleton and mitotic spindle, thereby inhibiting cell division and leading to cell death .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-1,3-benzimidazole-5-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of butyrylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine . This interaction is crucial for its potential application in managing Alzheimer’s disease, where cholinergic dysfunction is a key factor. The compound’s ability to inhibit butyrylcholinesterase without affecting acetylcholinesterase makes it a promising candidate for therapeutic research.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on butyrylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can have downstream effects on gene expression and cellular metabolism, potentially improving cognitive function in neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of butyrylcholinesterase, inhibiting its activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels. Additionally, the compound may interact with other biomolecules, influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature and has a melting point of 250-252°C . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on butyrylcholinesterase over extended periods, suggesting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits butyrylcholinesterase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated in preclinical studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can impact its activity and function, influencing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-benzimidazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different reduced forms using agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
1-Methylbenzimidazole: A simpler derivative with similar structural features but different biological activities.
2-Methyl-1H-benzimidazole-5-carboxylic acid: Another derivative with distinct chemical properties and applications.
Uniqueness: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide stands out due to its unique combination of a methyl group and a carbohydrazide moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1-methylbenzimidazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(9(14)12-10)2-3-8(7)13/h2-5H,10H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRTUKCDMLKZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


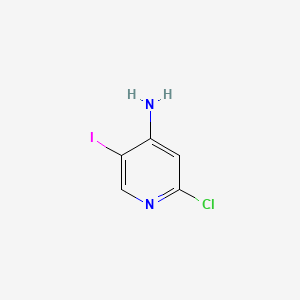
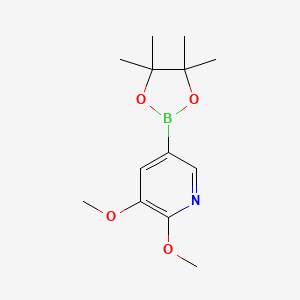
![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)
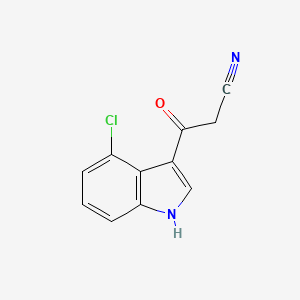
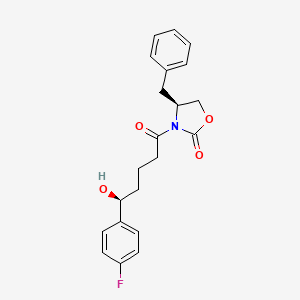
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
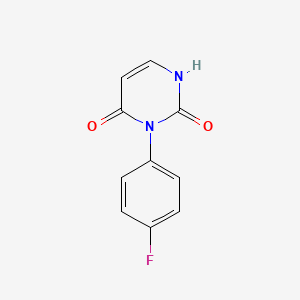
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
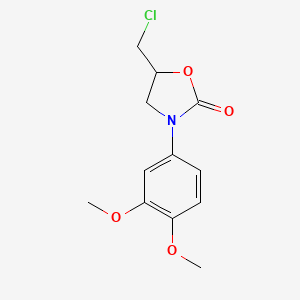
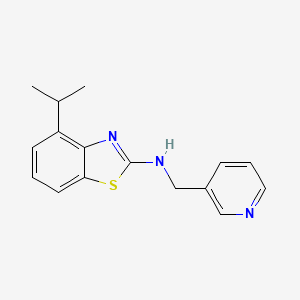

![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)

